molecular formula C16H14F6N4 B2371295 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine CAS No. 131136-84-0

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine

Cat. No.: B2371295
CAS No.: 131136-84-0
M. Wt: 376.306
InChI Key: NWJPVXBIUDRQLH-UHFFFAOYSA-N
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Description

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is a compound that features a piperazine ring substituted with two pyridyl groups, each bearing a trifluoromethyl group

Safety and Hazards

The safety data sheet for a similar compound, 1,4-Bis(trifluoromethyl)benzene, indicates that it is highly flammable and can cause skin irritation, serious eye irritation, and respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. The yields of these reactions can range from 81% to 91% .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include bases like DBU and oxidizing or reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the trifluoromethyl groups.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Bis(5-(trifluoromethyl)-2-pyridyl)piperazine is unique due to the combination of the piperazine ring and the trifluoromethyl-substituted pyridyl groups. This structure provides a balance of chemical stability, biological activity, and potential for functionalization, making it a valuable compound in various research fields.

Properties

IUPAC Name

1,4-bis[5-(trifluoromethyl)pyridin-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F6N4/c17-15(18,19)11-1-3-13(23-9-11)25-5-7-26(8-6-25)14-4-2-12(10-24-14)16(20,21)22/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWJPVXBIUDRQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)C(F)(F)F)C3=NC=C(C=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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